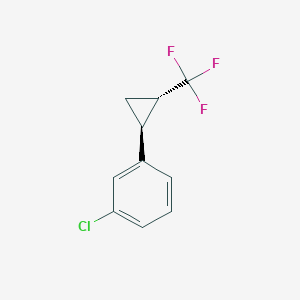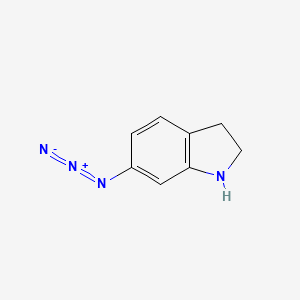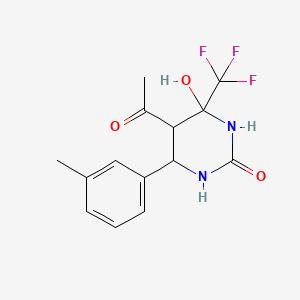![molecular formula C21H21ClN2O3S B2667547 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate CAS No. 878247-51-9](/img/structure/B2667547.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining a cyanocyclohexyl group, a carbamoyl moiety, and a chloronaphthyl sulfanyl acetate, which contributes to its diverse chemical reactivity and potential utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with methyl chloroformate to introduce the carbamoyl group, yielding [(1-cyanocyclohexyl)carbamoyl]methyl chloride.
Thioester Formation: The final step involves the reaction of [(1-cyanocyclohexyl)carbamoyl]methyl chloride with 8-chloronaphthalene-1-thiol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloronaphthyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted naphthalenes.
科学的研究の応用
Chemistry
In organic synthesis, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may have potential applications in medicinal chemistry due to its structural complexity and functional diversity. It could be explored for its biological activity, including potential as a pharmacophore in drug design.
Industry
In materials science, the compound’s unique properties could be leveraged in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.
作用機序
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanocyclohexyl and chloronaphthyl groups suggests potential interactions with hydrophobic pockets in proteins, while the carbamoyl group could form hydrogen bonds with amino acid residues.
類似化合物との比較
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-bromonaphthalen-1-yl)sulfanyl]acetate: Similar structure but with a bromine atom instead of chlorine.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-methoxynaphthalen-1-yl)sulfanyl]acetate: Contains a methoxy group instead of chlorine.
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(8-chloronaphthalen-1-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties
特性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(8-chloronaphthalen-1-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c22-16-8-4-6-15-7-5-9-17(20(15)16)28-13-19(26)27-12-18(25)24-21(14-23)10-2-1-3-11-21/h4-9H,1-3,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIBRKVNJJAFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=CC=CC3=C2C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2667466.png)

![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)



![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)

![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2667483.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2667484.png)


